
5-Bromo-3,6-dimethylpyridine-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3,6-dimethylpyridine-2,4-diol is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 3rd and 6th positions on the pyridine ring, along with hydroxyl groups at the 2nd and 4th positions. It is a versatile compound with significant applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,6-dimethylpyridine-2,4-diol typically involves the bromination of 3,6-dimethylpyridine-2,4-diol. One common method involves treating 3,6-dimethylpyridine-2,4-diol with a brominating agent such as phosphorus pentabromide (PBr5) in a suitable solvent like chloroform. The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3,6-dimethylpyridine-2,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine-2,4-dione derivatives.
Reduction: Formation of 3,6-dimethylpyridine-2,4-diol or other reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3,6-dimethylpyridine-2,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-3,6-dimethylpyridine-2,4-diol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: Similar structure with an amino group instead of hydroxyl groups.
5-Chloro-6-methylpyridin-2-amine: Contains a chlorine atom instead of bromine and an amino group.
2-Amino-6-methylpyridin-3-ol: Similar structure with an amino group and hydroxyl group.
Uniqueness
5-Bromo-3,6-dimethylpyridine-2,4-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern on the pyridine ring also differentiates it from other similar compounds.
Eigenschaften
Molekularformel |
C7H8BrNO2 |
|---|---|
Molekulargewicht |
218.05 g/mol |
IUPAC-Name |
5-bromo-4-hydroxy-3,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8BrNO2/c1-3-6(10)5(8)4(2)9-7(3)11/h1-2H3,(H2,9,10,11) |
InChI-Schlüssel |
PBXDKEANHUOOGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(NC1=O)C)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


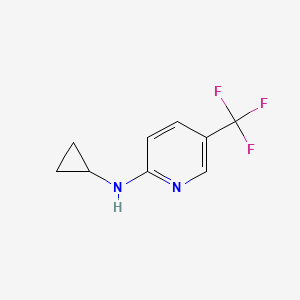

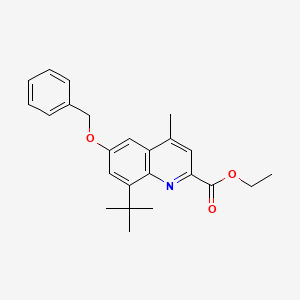



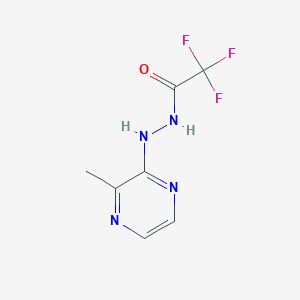
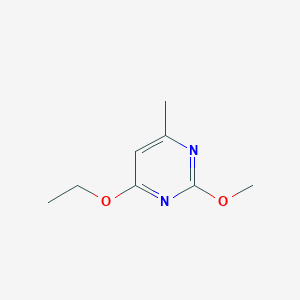
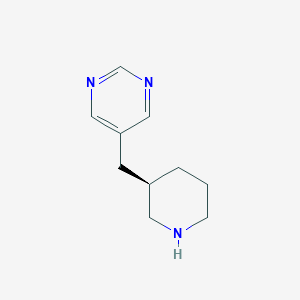
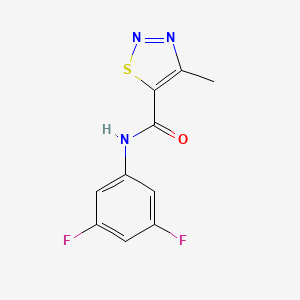
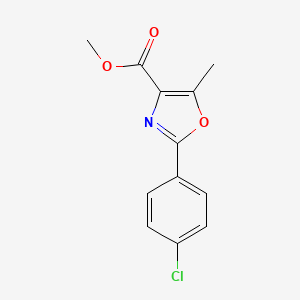
![7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B13100164.png)
![5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100172.png)

